molecular formula C14H13N3O2 B2371919 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea CAS No. 899753-22-1

1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2371919
CAS No.: 899753-22-1
M. Wt: 255.277
InChI Key: QRGNFVHJJGHYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is an organic compound that features both furan and indole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and indole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea typically involves the reaction of furan-2-ylmethylamine with 1H-indole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.

    Substitution: Both the furan and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated or alkylated furan and indole derivatives.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the furan ring could contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)carbamate
  • 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)thiourea
  • 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)amide

Uniqueness

1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is unique due to the presence of both furan and indole rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNFVHJJGHYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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